5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Catalog No.
S13676936
CAS No.
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic aci...

Product Name

5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

IUPAC Name

5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-6-2-3-9-7(4-6)8(5-13-9)10(11)12/h2-4,8H,5H2,1H3,(H,11,12)

InChI Key

BDNLRNRENJLYOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC2C(=O)O

5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound characterized by its unique structural features, including a benzofuran core with a carboxylic acid functional group. Its molecular formula is C10H10O3C_{10}H_{10}O_{3}, and it has a molecular weight of approximately 178 grams per mole. The compound's structure includes two rings and a single rotatable bond, contributing to its chemical properties and reactivity. The presence of a carboxylic acid group enhances its potential for various

Typical of carboxylic acids and benzofuran derivatives:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
  • Esterification: Reacting with alcohols can yield esters, which are often used in various applications.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of more volatile compounds.
  • Reduction: The compound can also be reduced to form alcohol derivatives, expanding its utility in organic synthesis .

Benzofuran derivatives, including 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, are known for their diverse biological activities. Research indicates that this compound exhibits:

  • Antioxidant Properties: It may scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Some studies have suggested that it can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Antimicrobial Activity: Preliminary investigations have indicated that it may possess antibacterial properties against certain pathogens .

The synthesis of 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Friedel-Crafts Acylation: This method involves the acylation of a substituted benzene derivative followed by cyclization to form the benzofuran structure.
  • Cyclization Reactions: Using appropriate precursors, cyclization reactions can facilitate the formation of the benzofuran ring system.
  • Carboxylation Reactions: Incorporating a carboxylic acid group can be achieved through carbon dioxide insertion or via other carboxylation techniques.

These synthetic routes may vary based on desired yields and purity levels .

5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting inflammation or microbial infections.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed for developing agrochemicals aimed at plant protection.
  • Chemical Intermediates: It serves as a building block in organic synthesis for creating more complex molecules in material science and fine chemicals .

Studies on the interactions of 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid with biological targets are crucial for understanding its mechanism of action. Investigations have focused on:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Binding: Research is ongoing to determine its affinity for various receptors that could mediate its biological effects.

These interaction studies are essential for validating its therapeutic potential and guiding future research directions .

Several compounds share structural similarities with 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid. Notable examples include:

Compound NameMolecular FormulaUnique Features
7-Benzoyl-5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acidC17H14O4Contains a benzoyl group enhancing biological activity
7-Methoxy-5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acidC11H12O4Features a methoxy group affecting solubility and reactivity
Methyl 2,3-dihydrobenzofuran-3-carboxylateC10H10O3An ester derivative with different reactivity patterns

Uniqueness

The uniqueness of 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid lies in its specific substitution pattern and functional groups that confer distinct chemical reactivity and biological activities compared to other benzofuran derivatives. Its potential as a therapeutic agent makes it an interesting subject for further research in medicinal chemistry .

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

178.062994177 g/mol

Monoisotopic Mass

178.062994177 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types